molecular formula C19H14F4 B14250557 1-Fluoro-3-propyl-7-(3,4,5-trifluorophenyl)naphthalene CAS No. 318490-45-8

1-Fluoro-3-propyl-7-(3,4,5-trifluorophenyl)naphthalene

Cat. No.: B14250557
CAS No.: 318490-45-8
M. Wt: 318.3 g/mol
InChI Key: VRDVZEOIXPSODD-UHFFFAOYSA-N
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Description

1-Fluoro-3-propyl-7-(3,4,5-trifluorophenyl)naphthalene is a chemical compound that belongs to the class of naphthalene derivatives It is characterized by the presence of a fluoro group at the first position, a propyl group at the third position, and a trifluorophenyl group at the seventh position on the naphthalene ring

Preparation Methods

The synthesis of 1-Fluoro-3-propyl-7-(3,4,5-trifluorophenyl)naphthalene can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction typically employs palladium as a catalyst and boron reagents as coupling partners . The reaction conditions are generally mild and tolerant of various functional groups, making it suitable for the synthesis of complex organic molecules.

In an industrial setting, the production of this compound may involve large-scale synthesis using similar coupling reactions, optimized for higher yields and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to ensure the efficient production of the desired compound.

Chemical Reactions Analysis

1-Fluoro-3-propyl-7-(3,4,5-trifluorophenyl)naphthalene can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding naphthoquinones or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of reduced naphthalene derivatives.

    Substitution: The fluoro and trifluorophenyl groups on the naphthalene ring can participate in nucleophilic substitution reactions, where nucleophiles replace these groups under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like LiAlH4, and nucleophiles such as amines or thiols. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-Fluoro-3-propyl-7-(3,4,5-trifluorophenyl)naphthalene has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structural features make it a valuable intermediate in organic synthesis.

    Biology: This compound can be used in the study of biological systems, particularly in understanding the interactions of fluorinated aromatic compounds with biological molecules.

    Medicine: Research into the potential medicinal properties of this compound is ongoing. Its structural similarity to other bioactive molecules suggests it may have pharmacological applications.

    Industry: In the industrial sector, this compound can be used in the development of new materials, such as polymers and advanced coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism by which 1-Fluoro-3-propyl-7-(3,4,5-trifluorophenyl)naphthalene exerts its effects depends on its specific application. In chemical reactions, its reactivity is influenced by the electron-withdrawing effects of the fluoro and trifluorophenyl groups, which can stabilize reaction intermediates and influence the overall reaction pathway. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

1-Fluoro-3-propyl-7-(3,4,5-trifluorophenyl)naphthalene can be compared to other similar compounds, such as:

These compounds share structural similarities, such as the presence of fluoro and trifluorophenyl groups. this compound is unique due to its specific substitution pattern on the naphthalene ring, which imparts distinct chemical and physical properties.

Properties

CAS No.

318490-45-8

Molecular Formula

C19H14F4

Molecular Weight

318.3 g/mol

IUPAC Name

1-fluoro-3-propyl-7-(3,4,5-trifluorophenyl)naphthalene

InChI

InChI=1S/C19H14F4/c1-2-3-11-6-13-5-4-12(8-15(13)16(20)7-11)14-9-17(21)19(23)18(22)10-14/h4-10H,2-3H2,1H3

InChI Key

VRDVZEOIXPSODD-UHFFFAOYSA-N

Canonical SMILES

CCCC1=CC(=C2C=C(C=CC2=C1)C3=CC(=C(C(=C3)F)F)F)F

Origin of Product

United States

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